(5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid
Overview
Description
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Scientific Research Applications
Benzoxaboroles in Medicinal Chemistry
Benzoxaborole derivatives, including compounds structurally related to (5-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, have shown a wide range of applications in medicinal chemistry. These compounds have been utilized in the development of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Benzoxaboroles exploit the unique properties of boron atoms to inhibit essential enzymes in pathogens or to modulate human enzymes like phosphodiesterase 4, contributing to their therapeutic effects. Notably, benzoxaboroles such as tavaborole and crisaborole are clinically used for onychomycosis and atopic dermatitis, respectively, with others in various stages of clinical trials (Nocentini, Supuran, & Winum, 2018).
Boronic Acid Derivatives in Biosensing
Electrochemical biosensors utilizing boronic acid derivatives have been developed for the sensitive detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other analytes. These biosensors leverage the binding capabilities of boronic acids to diols in sugars, enabling non-enzymatic glucose sensing and monitoring of HbA1c levels. The specificity and sensitivity of these biosensors are enhanced by the electrochemical properties of ferroceneboronic acid and its derivatives, providing valuable tools for healthcare and diagnostic applications (Wang, Takahashi, Du, & Anzai, 2014).
Therapeutic Potential and Drug Development
Research on boronic acid compounds, including those related to this compound, has expanded significantly, leading to the discovery of drugs with potential antiprotozoal, antimalarial, and antimycobacterial activities. The unique properties of boron, such as its ability to form reversible bonds with biochemical targets, have been instrumental in the development of novel therapeutic agents. These properties, combined with favorable physicochemical and pharmacokinetic profiles, make boronic acid derivatives promising candidates for treating neglected tropical diseases (Jacobs, Plattner, & Keenan, 2011).
Drug Design and Discovery
The inclusion of boronic acids into drug design has shown to enhance the potency and improve the pharmacokinetic profiles of new drug candidates. The FDA and Health Canada have approved several boronic acid drugs, with more in clinical trials. These compounds' desirable properties, such as enhancing drug potency and improving pharmacokinetics, highlight the potential of boronic acid derivatives in drug discovery and development (Plescia & Moitessier, 2020).
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other organic compounds. This property makes them useful in the field of medicinal chemistry for drug design and synthesis .
Fluorophenyl Groups
The presence of a fluorine atom on the phenyl ring can significantly alter the chemical properties and biological activity of the compound. Fluorine can enhance the molecule’s ability to penetrate biological membranes, increase its metabolic stability, and modulate its binding to target proteins .
Benzyloxycarbonyl (Cbz) Groups
The benzyloxycarbonyl group is a carbamate ester. It is often used in organic synthesis as a protecting group for amines. The presence of this group in a molecule can influence its reactivity and interactions with biological targets .
Amino Acids
The presence of an amino group (-NH2) suggests that this compound might interact with biological systems in ways similar to amino acids or peptides, which could include binding to receptors or enzymes, or incorporation into larger peptide chains .
Safety and Hazards
Boronic acids can pose various safety hazards. They can be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray of boronic acids . Protective equipment should be worn when handling these compounds .
Future Directions
The future directions in the field of boronic acid research are vast. Boronic acids are valuable building blocks in organic synthesis, and their use in various reactions, such as the Suzuki–Miyaura coupling, continues to be explored . Additionally, new methods for the synthesis of boronic acids and their applications in different fields are continually being developed .
properties
IUPAC Name |
[2-fluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-7-6-11(8-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPHZGSBDFAFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674566 | |
Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874290-58-1 | |
Record name | (5-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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